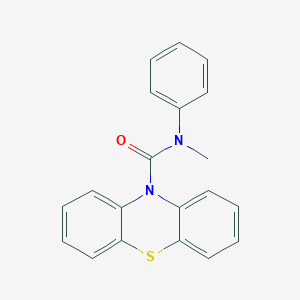![molecular formula C18H18Cl2N2O3S2 B3982110 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3982110.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
説明
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNTB belongs to the class of thiol-reactive compounds, which are known to interact with cysteine residues in proteins and modulate their function.
作用機序
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is based on its ability to interact with cysteine residues in proteins and modulate their function. Cysteine residues are important in protein structure and function, and their modification can lead to changes in protein activity and localization. This compound is a thiol-reactive compound that can form covalent bonds with cysteine residues, leading to changes in protein structure and function. This mechanism of action has been implicated in the anti-cancer, neuroprotective, and anti-infective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and inhibition of bacterial and viral growth. This compound has also been shown to modulate the activity of specific enzymes and proteins, including histone deacetylases and protein disulfide isomerases.
実験室実験の利点と制限
One advantage of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its ability to specifically target cysteine residues in proteins, which can lead to changes in protein activity and function. This specificity can be useful in identifying the role of specific cysteine residues in protein function and disease pathogenesis. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the covalent modification of cysteine residues by this compound can be irreversible, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, including the identification of specific cysteine residues and proteins that are targeted by this compound, the development of more selective and less toxic thiol-reactive compounds, and the evaluation of the therapeutic potential of this compound in various disease models. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity. Overall, the potential therapeutic applications of this compound make it an important area of research for the development of new treatments for cancer, neurodegenerative disorders, and infectious diseases.
科学的研究の応用
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes and proteins.
特性
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S2/c19-16-6-3-14(9-17(16)20)11-26-8-7-21-18(23)12-27-10-13-1-4-15(5-2-13)22(24)25/h1-6,9H,7-8,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWMIFWFGFIDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)

![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)


![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)



![1-(3-chloro-2-methylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3982091.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)
![9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)